(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of pyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 184.19 g/mol. Its specific stereochemistry contributes to its chemical behavior and interactions in biological systems.
This compound is synthesized through various multi-step organic reactions, often involving specific catalysts and controlled conditions to ensure the desired stereochemistry. It is classified under organic compounds with potential pharmacological applications and serves as an important intermediate in synthetic organic chemistry.
The synthesis of (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione typically involves several key steps:
In industrial settings, continuous flow chemistry techniques may be utilized to enhance scalability and efficiency in production.
The molecular structure of (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione features a bicyclic framework that includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
| InChI Key | WSWHBGTUBPZRGF-NTFOPCPOSA-N |
| Isomeric SMILES | CC1(C(=O)N2CCC[C@H]2C(=O)N1)O |
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or optimize its properties for specific applications.
The mechanism of action for (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione largely depends on its interactions with biological targets:
Detailed biochemical studies are needed to elucidate the exact pathways involved.
The physical properties of (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione include:
Chemical properties include:
These properties are critical for determining handling procedures and potential applications in research.
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione has several potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: